REACTION_SMILES
|
[CH3:28][CH2:29][S:30]([OH:31])(=[O:32])=[O:33].[CH3:34][OH:35].[n:1]1[c:2]([O:7][CH2:8][c:9]2[cH:10][cH:11][c:12]([CH2:13][c:14]3[n:15][o:16][c:17](-[c:19]4[c:20]([NH2:25])[n:21][cH:22][cH:23][cH:24]4)[cH:18]3)[cH:26][cH:27]2)[cH:3][cH:4][cH:5][cH:6]1>>[CH3:28][CH2:29][S:30](=[O:31])(=[O:32])[OH:33].[n:1]1[c:2]([O:7][CH2:8][c:9]2[cH:10][cH:11][c:12]([CH2:13][c:14]3[n:15][o:16][c:17](-[c:19]4[c:20]([NH2:25])[n:21][cH:22][cH:23][cH:24]4)[cH:18]3)[cH:26][cH:27]2)[cH:3][cH:4][cH:5][cH:6]1
|
Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCS(=O)(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ncccc1-c1cc(Cc2ccc(COc3ccccn3)cc2)no1
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Name
|
|
Type
|
product
|
Smiles
|
CCS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ncccc1-c1cc(Cc2ccc(COc3ccccn3)cc2)no1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:28][CH2:29][S:30]([OH:31])(=[O:32])=[O:33].[CH3:34][OH:35].[n:1]1[c:2]([O:7][CH2:8][c:9]2[cH:10][cH:11][c:12]([CH2:13][c:14]3[n:15][o:16][c:17](-[c:19]4[c:20]([NH2:25])[n:21][cH:22][cH:23][cH:24]4)[cH:18]3)[cH:26][cH:27]2)[cH:3][cH:4][cH:5][cH:6]1>>[CH3:28][CH2:29][S:30](=[O:31])(=[O:32])[OH:33].[n:1]1[c:2]([O:7][CH2:8][c:9]2[cH:10][cH:11][c:12]([CH2:13][c:14]3[n:15][o:16][c:17](-[c:19]4[c:20]([NH2:25])[n:21][cH:22][cH:23][cH:24]4)[cH:18]3)[cH:26][cH:27]2)[cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCS(=O)(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ncccc1-c1cc(Cc2ccc(COc3ccccn3)cc2)no1
|
Name
|
|
Type
|
product
|
Smiles
|
CCS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ncccc1-c1cc(Cc2ccc(COc3ccccn3)cc2)no1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |